4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide
Overview
Description
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0913904 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structures and Molecular Interactions
The research on compounds related to 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide often involves understanding their crystal structures and molecular interactions. For example, studies on pyrimethamine and aminopyrimidine derivatives, which share structural similarities with the compound , have explored the hydrogen-bonded bimolecular ring motifs and base pairing that occur in these compounds (Balasubramani, Muthiah, & Lynch, 2007). These insights are crucial for understanding the chemical behavior and potential applications of these compounds.
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel benzenesulfonamide derivatives and their biological evaluation. This includes investigating their reactivity with various compounds and evaluating their in vitro antitumor activity (Fahim & Shalaby, 2019). Such studies are instrumental in exploring the therapeutic potentials of these compounds in medical science.
Polymer Science
There is significant research in the field of polymer science involving compounds structurally related to this compound. Studies have been conducted on the synthesis and characterization of various polyamides and poly(amide-imide)s derived from similar compounds. These polymers exhibit a range of properties like high thermal stability and solubility in polar solvents, making them candidates for high-performance materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Environmental Impact Studies
The environmental impact of sulfonylurea herbicides, structurally related to the compound of interest, has also been studied. This research focuses on their runoff potential under different tillage systems and simulated rainfall, which is crucial for understanding the environmental safety and management of these compounds (Afyuni, Wagger, & Leidy, 1997).
Properties
IUPAC Name |
4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-9-15(2)11-18(10-14)25-29(27,28)20-12-16(6-7-19(20)22)21(26)24-13-17-5-3-4-8-23-17/h3-12,25H,13H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEYTAMDDUFKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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